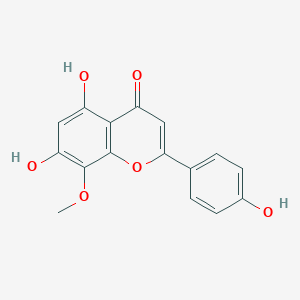

4'-Hydroxywogonin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZZJTAJYYSQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205713 | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57096-02-3 | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057096023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Natural Sourcing and Isolation of 4'-Hydroxywogonin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of 4'-Hydroxywogonin

4'-Hydroxywogonin, a polymethoxyflavone with the chemical structure 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one, is a compound of burgeoning interest in the pharmaceutical and nutraceutical industries.[1][2] Extracted from a select group of medicinal plants, this flavonoid has demonstrated a range of promising biological activities, including anti-inflammatory and anticancer properties.[2][3] Notably, it has been shown to selectively inhibit the proliferation of oral squamous cell carcinoma cells and suppress inflammatory responses.[3] As research into its therapeutic potential intensifies, the development of efficient and scalable methods for its isolation and purification from natural sources becomes paramount.

This guide provides a comprehensive overview of the natural origins of 4'-Hydroxywogonin and delineates the scientific principles and practical methodologies for its extraction and isolation. It is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to navigate the complexities of isolating this valuable bioactive compound.

Part 1: Natural Sources of 4'-Hydroxywogonin

The primary botanical sources of 4'-Hydroxywogonin belong to the Scutellaria genus, a group of flowering plants in the mint family, Lamiaceae. These plants have a long history of use in traditional medicine, particularly in Asia.

Key Botanical Sources:

-

Scutellaria baicalensis Georgi: Commonly known as Baikal skullcap, the roots of this plant are a well-documented source of 4'-Hydroxywogonin.[3][4] This species is also rich in other structurally related flavonoids, such as wogonin and baicalein, which often necessitates sophisticated separation techniques to isolate 4'-Hydroxywogonin in high purity.[5]

-

Scutellaria barbata D. Don: This species, also known as barbed skullcap, has been identified as another significant source of 4'-Hydroxywogonin.[6] Phytochemical investigations of S. barbata have led to the successful isolation of 4'-Hydroxywogonin along with other bioactive phenolic compounds.[4]

-

Scutellaria luzonica Rolfe: Research has also pointed to this species as a natural source of 4'-Hydroxywogonin.[6]

Beyond the Scutellaria genus, 4'-Hydroxywogonin has been isolated from other botanicals, including:

-

Verbena officinalis L.: Also known as common verbena.

-

Gardenia lucida Roxb.: A species of flowering plant in the coffee family.[6]

-

Clytostoma callistegioides (Cham.) Bureau ex Griseb.: A species of flowering vine.[6]

-

Phyla nodiflora (L.) Greene: Commonly known as frog fruit or turkey tangle.[6]

Biosynthetic Route:

An alternative to direct extraction from plant sources is the biotransformation of wogonin. Certain microorganisms have been shown to be capable of hydroxylating wogonin at the 4'-position to produce 4'-Hydroxywogonin, offering a potential biotechnological route for its production.[6][7][8]

Part 2: Physicochemical Properties Guiding Isolation

A thorough understanding of the physicochemical properties of 4'-Hydroxywogonin is fundamental to designing an effective isolation and purification strategy. These properties dictate the choice of solvents, chromatographic media, and overall workflow.

| Property | Value/Description | Significance for Isolation |

| Molecular Formula | C₁₆H₁₂O₆ | Provides the basis for calculating molecular weight and understanding elemental composition.[1][2] |

| Molecular Weight | 300.27 g/mol | Essential for mass spectrometry-based identification and quantification.[1] |

| Appearance | Yellow powder | A visual characteristic that can aid in the initial identification of the purified compound.[4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Slightly soluble in ethanol and methanol.[9] | Dictates the choice of solvents for extraction and chromatography. The use of a range of solvents with varying polarities is crucial for selective extraction and effective chromatographic separation. |

| Melting Point | Not explicitly reported in the provided search results. For related flavonoids, melting points can vary significantly based on structure. | A key parameter for assessing the purity of the final isolated compound. A sharp and defined melting point is indicative of high purity. |

| pKa | Not explicitly reported in the provided search results. The phenolic hydroxyl groups suggest acidic properties. | The acidity of the hydroxyl groups will influence the compound's charge at different pH values, which can be exploited in certain chromatographic and extraction techniques. For instance, pH adjustments can alter its solubility and interaction with ion-exchange resins. |

Part 3: A Step-by-Step Guide to the Isolation and Purification of 4'-Hydroxywogonin

The isolation of 4'-Hydroxywogonin from its natural sources is a multi-step process that involves initial extraction followed by chromatographic purification. The following protocol is a synthesized approach based on established methods for the isolation of flavonoids from Scutellaria species.

Extraction of Crude Flavonoid Mixture

The initial step aims to extract a broad range of flavonoids, including 4'-Hydroxywogonin, from the plant material. The choice of solvent is critical and is based on the solubility of the target compound.

Rationale for Solvent Selection:

Hydroalcoholic mixtures, such as aqueous ethanol or methanol, are often employed for the initial extraction of flavonoids. The water component swells the plant material, increasing the surface area for extraction, while the alcohol disrupts cell membranes and solubilizes the flavonoids. For polymethoxyflavones like 4'-Hydroxywogonin, solvents such as chloroform, dichloromethane, and ethyl acetate are also effective due to their ability to dissolve these less polar flavonoids.[4]

Optimized Extraction Protocol:

The following is an example of an optimized protocol for the extraction of total flavonoids from Scutellaria barbata, which can be adapted for the extraction of 4'-Hydroxywogonin.

-

Plant Material Preparation: Air-dry the roots of Scutellaria baicalensis or the aerial parts of Scutellaria barbata and grind them into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Macerate the powdered plant material with 80% ethanol at a solid-to-liquid ratio of 1:37 (g/mL).

-

Heating and Agitation: Heat the mixture to 84°C and maintain it for 1 hour with continuous stirring.

-

Filtration: After extraction, filter the mixture to separate the liquid extract from the solid plant debris.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

This optimized protocol has been shown to yield a high percentage of total flavonoids.[10]

Chromatographic Purification

The crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to isolate 4'-Hydroxywogonin to a high degree of purity. A multi-step chromatographic approach is often necessary.

3.2.1. Silica Gel Column Chromatography

Principle of Separation:

Silica gel is a polar stationary phase. In normal-phase chromatography, non-polar compounds elute first, while polar compounds are retained more strongly. The separation of flavonoids on silica gel is based on the polarity of the molecules. The number and position of hydroxyl groups play a significant role in the retention, with more polar flavonoids exhibiting stronger interactions with the silica gel.

Protocol:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude extract in a small amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner.

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Combine the fractions containing the target compound (as identified by TLC comparison with a standard, if available) and concentrate them to yield a partially purified fraction.

3.2.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Separation:

RP-HPLC utilizes a non-polar stationary phase, typically a C18-bonded silica. The mobile phase is a polar solvent mixture, usually water and a less polar organic solvent like acetonitrile or methanol. In this mode, polar compounds elute first, while non-polar compounds are retained longer. The separation of flavonoids is based on their hydrophobicity. Polymethoxyflavones, being generally less polar than their polyhydroxylated counterparts, will have longer retention times.

Protocol:

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for flavonoid separation.[4]

-

Mobile Phase: A gradient elution is often employed for complex mixtures. A typical mobile phase could consist of a mixture of water (often acidified with a small amount of acetic or phosphoric acid to improve peak shape) and acetonitrile or methanol. The gradient would start with a higher proportion of water and gradually increase the proportion of the organic solvent.

-

Detection: A photodiode array (PDA) detector is ideal for flavonoid analysis as it allows for the acquisition of UV spectra, which can aid in compound identification.

-

Preparative HPLC: For isolating larger quantities of the compound, a preparative HPLC system with a larger column diameter is used. The conditions developed on an analytical scale can be scaled up for preparative separation.

-

Fraction Collection and Purity Assessment: Fractions corresponding to the peak of 4'-Hydroxywogonin are collected. The purity of the isolated compound should be assessed by analytical HPLC, and its identity confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 4: Quantitative Analysis and Purity Assessment

Accurate quantification of 4'-Hydroxywogonin in plant extracts and assessment of its purity after isolation are critical for both research and commercial applications. High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-DAD) is a robust and widely used method for this purpose.[4]

Quantitative HPLC-DAD Method:

-

Standard Preparation: Prepare a series of standard solutions of purified 4'-Hydroxywogonin of known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the plant extract or the isolated compound solution into the HPLC system under the same conditions.

-

Quantification: Determine the concentration of 4'-Hydroxywogonin in the sample by comparing its peak area to the calibration curve.

A well-developed HPLC-DAD method for the analysis of bioactive compounds in Scutellaria barbata has shown good regression relationships (R² > 0.999) and recovery in the range of 90-105%.[4]

Purity Assessment:

The purity of the isolated 4'-Hydroxywogonin is typically expressed as a percentage of the total peak area in the chromatogram. A purity of ≥98% is generally considered high for a natural product standard.[4]

Conclusion: A Pathway to Pure 4'-Hydroxywogonin

The isolation of 4'-Hydroxywogonin from its natural sources, while challenging due to the complexity of the plant matrix, is achievable through a systematic and scientifically grounded approach. This guide has outlined the key natural sources, the guiding physicochemical properties, and a detailed workflow for the extraction and purification of this promising flavonoid. By leveraging a combination of optimized solvent extraction and multi-step chromatographic techniques, researchers and drug development professionals can obtain high-purity 4'-Hydroxywogonin, paving the way for further investigation into its therapeutic potential and the development of novel natural health products and pharmaceuticals.

References

-

Dziadek, K., et al. (2021). Simple and Rapid Method for Wogonin Preparation and Its Biotransformation. Molecules, 26(16), 5003. [Link]

-

Li, H. B., & Chen, F. (2005). Isolation and purification of baicalein, wogonin and oroxylin A from the medicinal plant Scutellaria baicalensis by high-speed counter-current chromatography. Journal of Chromatography A, 1074(1-2), 107–110. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 57096-02-3 | Chemical Name : 4'-Hydroxywogonin. Retrieved January 23, 2026, from [Link]

-

Gao, Y., et al. (2020). A Novel Method of Extracting Total Flavonoids from Scutellaria barbata. BioMed Research International, 2020, 8860703. [Link]

-

Dziadek, K., et al. (2021). Simple and Rapid Method for Wogonin Preparation and Its Biotransformation. PubMed. [Link]

-

Dziadek, K., et al. (2021). Simple and Rapid Method for Wogonin Preparation and Its Biotransformation. MDPI. [Link]

-

Shi, Y., et al. (2022). Wogonin, a Compound in Scutellaria baicalensis, Activates ATF4-FGF21 Signaling in Mouse Hepatocyte AML12 Cells. PubMed. [Link]

-

Dziadek, K., et al. (2021). Simple and Rapid Method for Wogonin Preparation and Its Biotransformation. europepmc.org. [Link]

-

Chebil, L., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(5), 1552–1556. [Link]

-

Goulart, M. O. F., et al. (2005). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 16(1), 82–88. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 23, 2026, from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 23, 2026, from [Link]

-

Goulart, M. O. F., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. scielo.br. [Link]

-

Li, H. B., & Chen, F. (2005). Isolation and purification of baicalein, wogonin and oroxylin A from the medicinal plant Scutellaria baicalensis by high-speed counter-current chromatography. PubMed. [Link]

-

Dondi, F., et al. (1988). Chromatographic behaviour of flavonoid compounds in reversed-phase HPLC systems. Journal of Chromatography A, 449, 23–37. [Link]

-

Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]

-

Zhang, Y., et al. (2018). Discovery of Flavonoids from Scutellaria baicalensis with Inhibitory Activity Against PCSK 9 Expression: Isolation, Synthesis and Their Biological Evaluation. MDPI. [Link]

-

Calabrò, M. L., et al. (2021). Bioguided Identification of Polymethoxyflavones as Novel Vascular Ca V 1.2 Channel Blockers from Citrus Peel. MDPI. [Link]

-

Che Hussian, C. H. A., & Leong, W. Y. (2023). Factors affecting therapeutic protein purity and yield during chromatographic purification. Preparative Biochemistry & Biotechnology, 54(2), 150–158. [Link]

-

Giuffrida, D., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PubMed. [Link]

-

Grujic, N., et al. (2018). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science, 56(6), 543–551. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 57096-02-3 | Chemical Name : 4'-Hydroxywogonin. Retrieved January 23, 2026, from [Link]

-

Athanasopoulou, F., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. [Link]

-

Kim, Y., et al. (2020). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI. [Link]

-

Roonjho, A. R. (2015). I have extracts of plants in Methanol, ethanol, hexane and chloroform, I want to run NMR for Saponin; could anyone suggest me any easiest method?. ResearchGate. [Link]

-

Goulart, M. O. F., et al. (2005). Determination of the pKa values of some biologically active and inactive hydroxyquinones. scielo.br. [Link]

-

Chen, C. Y., et al. (2025). 4'-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis. Journal of Dental Sciences, 20(2), 100-109. [Link]

-

Kumar, A., et al. (2023). Effects of different solvents on phytochemical constituents, in-vitro antimicrobial activity, and volatile components of Boehmeria rugulosa Wedd. wood extract. NIH. [Link]

-

Chebil, L., et al. (2007). Solubility of Flavonoids in Organic Solvents. ResearchGate. [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N , N -Dimethylformamide. Retrieved January 23, 2026, from [Link]

Sources

- 1. Factors affecting therapeutic protein purity and yield during chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4'-Hydroxywogonin | Anti-inflammatory | TAK1 inhibitor | TargetMol [targetmol.com]

- 3. 4'-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4'-Hydroxywogonin | CAS:57096-02-3 | Manufacturer ChemFaces [chemfaces.com]

- 5. Isolation and purification of baicalein, wogonin and oroxylin A from the medicinal plant Scutellaria baicalensis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simple and Rapid Method for Wogonin Preparation and Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple and Rapid Method for Wogonin Preparation and Its Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4'-Hydroxywogonin from Wogonin: A Microbiological Approach

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and a detailed protocol for the synthesis of 4'-hydroxywogonin from its precursor, wogonin. The primary focus of this document is a highly regioselective and efficient biotransformation method, which circumvents the significant challenges associated with traditional multi-step chemical synthesis. We will explore the rationale behind choosing a microbiological approach, detail the experimental workflow from microorganism screening to product purification, and provide essential characterization data.

Introduction: The Significance of Wogonin and 4'-Hydroxywogonin

Wogonin (5,7-dihydroxy-8-methoxyflavone) is a naturally occurring flavonoid predominantly isolated from the root of Scutellaria baicalensis Georgi.[1][2] It has garnered significant attention in the scientific community for its wide array of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[2] The chemical structure of wogonin, featuring a C6-C3-C6 backbone, is foundational to a diverse family of bioactive compounds.[3][4][5]

4'-Hydroxywogonin, also known as 8-methoxyapigenin, is a derivative of wogonin with an additional hydroxyl group at the 4'-position of the B-ring.[6][7] This structural modification has been shown to enhance or alter its biological profile, with studies demonstrating its potent anti-inflammatory, anti-angiogenic, and pro-apoptotic activities in various cancer cell lines.[3][6] Specifically, 4'-hydroxywogonin has shown promise in inhibiting the progression of oral squamous cell carcinoma by targeting the Gas6/Axl signaling axis.[3] The targeted synthesis of 4'-hydroxywogonin is therefore of great interest for further pharmacological investigation and potential therapeutic development.

The Synthetic Challenge: Chemical vs. Biological Routes

The direct synthesis of 4'-hydroxywogonin from wogonin presents a significant regioselectivity challenge. Wogonin's structure contains two phenolic hydroxyl groups on the A-ring (at C5 and C7) and an unsubstituted phenyl B-ring.

Conceptual Chemical Synthesis Pathway

A traditional chemical approach to introduce a hydroxyl group specifically at the 4'-position of the B-ring would be a multi-step process fraught with potential complications:

-

Protection of A-Ring Hydroxyls: The acidic protons of the C5 and C7 hydroxyl groups must be protected to prevent them from interfering with subsequent reactions. This is typically achieved through reactions like benzylation or silylation.[4]

-

Regioselective Functionalization of the B-Ring: This is the most critical and challenging step. Direct electrophilic hydroxylation of the B-ring would likely result in a mixture of ortho, meta, and para-substituted products. More controlled methods, such as directed ortho-metalation followed by reaction with an electrophilic oxygen source, or a Vilsmeier-Haack formylation followed by a Dakin oxidation , would be required to achieve regioselectivity.[8][9] Another classical method, the Elbs persulfate oxidation , could potentially introduce a hydroxyl group para to the C-ring linkage, but its efficacy and selectivity on a complex flavonoid structure are not guaranteed.[10][11]

-

Global Deprotection: The final step involves the removal of the protecting groups from the A-ring, a process that can sometimes be harsh and lead to degradation of the target molecule.[12]

This multi-step chemical synthesis is often characterized by moderate overall yields and requires extensive purification at each stage.

The Biotransformation Advantage

Biotransformation, the use of biological systems like microorganisms or enzymes to perform chemical reactions, offers an elegant and powerful alternative.[13][14] Enzymes, particularly cytochrome P450 monooxygenases found in many fungi and bacteria, are renowned for their high degree of substrate specificity and regioselectivity.[5] For the synthesis of 4'-hydroxywogonin, a biotransformation approach offers several key advantages:

-

High Regioselectivity: Enzymatic catalysis can precisely target the 4'-position of the B-ring, eliminating the formation of unwanted isomers.

-

Mild Reaction Conditions: Biotransformations are typically carried out in aqueous media at or near room temperature and neutral pH, preserving the integrity of the flavonoid structure.

-

Elimination of Protection/Deprotection Steps: The high selectivity of enzymes obviates the need for protecting groups, significantly shortening the synthetic route.

-

Environmental Sustainability: This "green chemistry" approach avoids the use of harsh reagents and organic solvents.

Recent research has successfully demonstrated the highly efficient and regioselective hydroxylation of wogonin to 4'-hydroxywogonin using fungal biotransformation.[13][14]

Detailed Experimental Protocol: Fungal Biotransformation of Wogonin

The following protocol is based on established methodologies for the microbial hydroxylation of flavonoids.[13][14]

Materials and Equipment

| Reagents & Materials | Equipment |

| Wogonin (≥98% purity) | Shaking incubator |

| Selected fungal strain (e.g., Penicillium sp.) | Autoclave |

| Sabouraud Dextrose Broth (SDB) | Laminar flow hood |

| Dimethyl sulfoxide (DMSO) | Centrifuge |

| Ethyl acetate (EtOAc) | Rotary evaporator |

| Silica gel for column chromatography | UHPLC-MS system |

| Deuterated solvents for NMR (e.g., DMSO-d6) | NMR spectrometer |

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. 4'-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4'-Hydroxywogonin | CAS:57096-02-3 | Manufacturer ChemFaces [chemfaces.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Recent developments in synthesis of catechols by Dakin oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. organicreactions.org [organicreactions.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Protecting group principles suited to late stage functionalization and global deprotection in oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simple and Rapid Method for Wogonin Preparation and Its Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simple and Rapid Method for Wogonin Preparation and Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of 4'-Hydroxywogonin on the NF-κB Signaling Pathway

This guide provides a detailed examination of 4'-hydroxywogonin, a natural flavonoid, and its significant modulatory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current experimental evidence to elucidate the compound's mechanism of action, outlines robust protocols for its investigation, and discusses its therapeutic potential as an anti-inflammatory agent.

Introduction: The Intersection of a Natural Flavonoid and a Master Inflammatory Regulator

1.1. 4'-Hydroxywogonin: A Bioactive Constituent of Scutellaria baicalensis

4'-Hydroxywogonin (also known as 8-Methoxyapigenin) is a flavonoid isolated from various medicinal plants, most notably Scutellaria baicalensis (Baikal skullcap).[1][2][3] For centuries, the dried roots of S. baicalensis have been a cornerstone of traditional medicine for treating inflammatory conditions, infections, and tumors.[2][4][5] Modern pharmacological studies have identified its flavonoid components, including 4'-hydroxywogonin and the related compound wogonin, as key contributors to its therapeutic effects.[3][6] 4'-Hydroxywogonin has demonstrated a spectrum of biological activities, including anti-inflammatory, anti-angiogenic, and pro-apoptotic properties.[1] A primary focus of recent research has been its potent ability to suppress inflammatory responses, largely through its interaction with the NF-κB signaling cascade.[1][7]

1.2. The NF-κB Signaling Pathway: A Central Hub of Cellular Response

The NF-κB family of transcription factors are pivotal regulators of genes involved in inflammation, immune responses, cell proliferation, and survival.[][9] In most resting cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm through binding to inhibitor of κB (IκB) proteins, with IκBα being a principal member.[]

Activation of the canonical NF-κB pathway is initiated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[2][] This leads to the recruitment of upstream kinases and the activation of the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO.[10] IKKβ-mediated phosphorylation of IκBα at specific serine residues targets it for ubiquitination and subsequent degradation by the 26S proteasome.[][11][12] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, facilitating the rapid translocation of the active NF-κB dimer into the nucleus.[11][13][14] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of pro-inflammatory mediators, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][9]

Core Mechanism: How 4'-Hydroxywogonin Disrupts NF-κB Activation

Experimental evidence strongly indicates that 4'-hydroxywogonin exerts its anti-inflammatory effects by intervening at critical upstream junctures of the NF-κB pathway, effectively preventing the nuclear translocation and transcriptional activity of p65.[1][7][15]

The primary mechanism involves the suppression of key upstream kinases. Studies have shown that 4'-hydroxywogonin inhibits the activation of TGF-β-activated kinase 1 (TAK1) and the IKK complex in LPS-stimulated macrophages.[1][7][15] By blocking the interaction between TAK1 and its binding partner, TAB1, 4'-hydroxywogonin prevents the phosphorylation cascade that leads to IKK activation.[7][15]

This inhibition of IKK activity is the crucial step. Without active IKK, IκBα is not phosphorylated and therefore not degraded.[1][11] Consequently, the NF-κB p65 subunit remains sequestered in the cytoplasm, unable to initiate the transcription of its target inflammatory genes.[1][7] This multi-level inhibition—from TAK1 to IKK to IκBα degradation—makes 4'-hydroxywogonin a potent and effective modulator of this pathway.

Figure 1: Mechanism of NF-κB inhibition by 4'-Hydroxywogonin.

In Vitro and In Vivo Evidence of Efficacy

The inhibitory effects of 4'-hydroxywogonin on the NF-κB pathway have been validated in both cellular and animal models.

3.1. Cellular Studies (In Vitro)

LPS-stimulated RAW 264.7 murine macrophages are a standard model for studying inflammatory responses. In this system, 4'-hydroxywogonin has been shown to potently suppress the production of key inflammatory mediators in a dose-dependent manner, with low associated cytotoxicity.[1]

| Parameter | Cell Model | Stimulus | 4'-HW Concentration | Result | Reference |

| NO Production | RAW 264.7 | LPS | 0.5-15 µM | Potent, dose-dependent inhibition | [1][7] |

| PGE₂ Production | RAW 264.7 | LPS | 0.5-15 µM | Significant, dose-dependent inhibition | [1][7] |

| iNOS/COX-2 Expression | RAW 264.7 | LPS | 0.5-15 µM | Suppression of mRNA and protein levels | [1][7] |

| Pro-inflammatory Cytokines | RAW 264.7 | LPS | 0.5-15 µM | Suppression of TNF-α, IL-6, IL-1β | [7] |

| IκBα Degradation | RAW 264.7 | LPS | 0.5-15 µM | Inhibition of degradation | [1] |

| p65 Phosphorylation | RAW 264.7 | LPS | 0.5-15 µM | Reduction of phosphorylation | [7] |

3.2. Animal Studies (In Vivo)

The anti-inflammatory activity of 4'-hydroxywogonin has been confirmed in a murine model of LPS-induced acute lung injury (ALI).[7][15] Administration of the compound provided significant protection against lung damage. Key findings from this in vivo model include:

-

Reduced Leukocyte Infiltration: 4'-hydroxywogonin treatment effectively attenuated the infiltration of neutrophils into the lung tissue and bronchoalveolar lavage fluid (BALF).[7]

-

Decreased Pro-inflammatory Cytokines: The levels of TNF-α, IL-6, and IL-1β in the BALF were significantly reduced in treated mice.[7]

-

Amelioration of Lung Pathology: Histopathological examination revealed that 4'-hydroxywogonin prevented LPS-induced lung edema, alveolar damage, and inflammatory cell accumulation.[7]

These in vivo results provide compelling evidence that the mechanisms observed in cell culture translate to protective effects in a complex disease model.[7][15]

Key Experimental Protocols for a Self-Validating System

To rigorously assess the impact of a compound like 4'-hydroxywogonin on the NF-κB pathway, a series of interconnected experiments should be performed. The workflow below ensures that observations at the transcriptional level are validated by protein-level analysis of pathway components.

Figure 2: A validated experimental workflow for NF-κB pathway analysis.

Protocol 4.1: Western Blot for NF-κB Pathway Proteins

Causality: This protocol directly measures the phosphorylation state and total protein levels of key signaling intermediates. Observing decreased phosphorylation of IKK and IκBα, and the stabilization of total IκBα, provides direct evidence for the inhibition of the upstream signaling cascade.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-IKKα/β, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used for quantification.

Protocol 4.2: Nuclear Translocation of p65 via Immunofluorescence

Causality: This technique provides visual confirmation that the inhibition of upstream signaling prevents the active p65 subunit from reaching its site of action in the nucleus. It serves as a crucial spatial validation of the biochemical data from Western blotting.

-

Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.

-

Treatment: Perform experimental treatments as designed (e.g., vehicle, LPS, LPS + 4'-hydroxywogonin).

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Wash and permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes to prevent non-specific antibody binding.

-

Primary Antibody: Incubate with an anti-p65 primary antibody overnight at 4°C.

-

Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Counterstain nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Mount coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. The colocalization of p65 (green) and DAPI (blue) signals indicates nuclear translocation.

Conclusion and Future Directions

4'-Hydroxywogonin is a potent natural inhibitor of the NF-κB signaling pathway. Its mechanism of action, centered on the suppression of TAK1 and IKK activation, prevents the degradation of IκBα and the subsequent nuclear translocation of p65.[1][7][15] This leads to a marked reduction in the expression of pro-inflammatory genes, an effect that has been robustly demonstrated in both in vitro and in vivo models of inflammation.[7][15]

The comprehensive data suggest that 4'-hydroxywogonin has significant potential for development as a novel anti-inflammatory therapeutic agent.[15] Further research should focus on its pharmacokinetic and pharmacodynamic properties, long-term safety profile, and efficacy in other chronic inflammatory disease models. Additionally, structure-activity relationship (SAR) studies could lead to the synthesis of even more potent and specific analogues, paving the way for new therapeutic strategies targeting aberrant NF-κB activation.

References

- 4′-Hydroxywogonin (8-Methoxyapigenin) | Apoptosis Inducer | MedChemExpress. (URL: )

-

4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice - PMC. (URL: [Link])

-

4'-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis - PubMed. (URL: [Link])

-

4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice - PubMed. (URL: [Link])

-

4′-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis - PMC. (URL: [Link])

-

Wogonin ameliorate complete Freund's adjuvant induced rheumatoid arthritis via targeting NF-κB/MAPK signaling pathway - PubMed. (URL: [Link])

-

NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PMC. (URL: [Link])

-

(PDF) 4′-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis - ResearchGate. (URL: [Link])

-

Wogonin attenuates inflammation and oxidative stress in lipopolysaccharide-induced mastitis by inhibiting Akt/NF-κB pathway and activating the Nrf2/HO-1 signaling - PMC. (URL: [Link])

-

Antibacterial and Anti-inflammatory Activities of 4-Hydroxycordoin: Potential Therapeutic Benefits | Request PDF - ResearchGate. (URL: [Link])

-

The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed. (URL: [Link])

-

Prolyl-4-hydroxylase Domain Protein 2 Controls NF-κB/p65 Transactivation and Enhances the Catabolic Effects of Inflammatory Cytokines on Cells of the Nucleus Pulposus - PubMed Central. (URL: [Link])

-

Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC. (URL: [Link])

-

Scutellaria baicalensis Georgi and Their Natural Flavonoid Compounds in the Treatment of Ovarian Cancer: A Review - MDPI. (URL: [Link])

-

Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - MDPI. (URL: [Link])

-

Wogonin improves histological and functional outcomes, and reduces activation of TLR4/NF-κB signaling after experimental traumatic brain injury - PubMed. (URL: [Link])

-

Scutellaria baicalensis and its flavonoids in the treatment of digestive system tumors. (URL: [Link])

-

NF-kB nuclear translocation. Modulation of NF-kB (p65) nuclear... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Wogonin, a Compound in Scutellaria baicalensis, Activates ATF4–FGF21 Signaling in Mouse Hepatocyte AML12 Cells - MDPI. (URL: [Link])

-

(PDF) Inhibition of NF-kappa B and AP-1 activation by R- and S-flurbiprofen - ResearchGate. (URL: [Link])

-

The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PubMed Central. (URL: [Link])

-

TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One. (URL: [Link])

-

Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - MDPI. (URL: [Link])

-

Full article: Evidence and possible mechanism of Scutellaria baicalensis and its bioactive compounds for hepatocellular carcinoma treatment. (URL: [Link])

-

Mechanisms of NF-κB pathway inhibition by natural compounds - Consensus. (URL: [Link])

-

Hit identification of IKKβ natural product inhibitor - PMC. (URL: [Link])

-

Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - IU Indianapolis ScholarWorks. (URL: [Link])

-

Inhibition of kinase IKKβ suppresses cellular abnormalities induced by the human papillomavirus oncoprotein HPV 18E6 - PubMed. (URL: [Link])

-

Dataset of effect of Wogonin, a natural flavonoid, on the viability and activation of NF-κB and MAPKs in IL-1β-stimulated human OA chondrocytes - PubMed. (URL: [Link])

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Scutellaria baicalensis and its flavonoids in the treatment of digestive system tumors [frontiersin.org]

- 7. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hit identification of IKKβ natural product inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Prolyl-4-hydroxylase Domain Protein 2 Controls NF-κB/p65 Transactivation and Enhances the Catabolic Effects of Inflammatory Cytokines on Cells of the Nucleus Pulposus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]

- 15. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation of 4'-Hydroxywogonin Stock Solutions in DMSO

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of in vitro and in vivo studies are paramount. The precise preparation of stock solutions from which working concentrations are derived is a critical, yet often overlooked, foundational step. This guide provides a comprehensive, field-proven methodology for the preparation, storage, and quality control of 4'-Hydroxywogonin stock solutions in Dimethyl Sulfoxide (DMSO). Beyond a simple protocol, this document elucidates the scientific rationale behind each step, ensuring a robust and reliable outcome for your research endeavors.

Understanding the Core Components: 4'-Hydroxywogonin and DMSO

4'-Hydroxywogonin is a flavonoid compound, specifically a flavone, isolated from the roots of Scutellaria baicalensis Georgi.[1] It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[2][3][4]

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent widely utilized in biological research for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[5][6] Its miscibility with water and capacity to permeate biological membranes make it an invaluable vehicle for delivering compounds in cell-based assays.[5] However, its hygroscopic nature—its tendency to absorb moisture from the air—presents a significant challenge that must be carefully managed to prevent compound precipitation and ensure concentration accuracy.[5][7]

Physicochemical Properties of 4'-Hydroxywogonin

A thorough understanding of the compound's properties is essential for accurate stock solution preparation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₂O₆ | [1][8][9] |

| Molecular Weight | 300.26 g/mol | [4][8][9] |

| CAS Number | 57096-02-3 | [1][8] |

| Appearance | Yellow Powder | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |

| Purity | ≥98% (typical for research grade) | [1] |

Strategic Protocol: From Calculation to Cryopreservation

This section details the comprehensive workflow for preparing a 4'-Hydroxywogonin stock solution. The process is designed to maximize accuracy, ensure stability, and minimize potential sources of error.

Caption: Workflow for 4'-Hydroxywogonin Stock Solution Preparation.

Materials and Equipment

-

4'-Hydroxywogonin (solid powder, purity ≥98%)

-

Anhydrous, sterile DMSO (Biotechnology or cell culture grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Sterile microcentrifuge tubes or amber glass vials with screw caps

-

Sterile, low-retention pipette tips and calibrated micropipettes

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves

Step-by-Step Experimental Protocol

Step 1: Pre-use Equilibration Before opening, allow the vial of 4'-Hydroxywogonin powder and the bottle of DMSO to equilibrate to room temperature for at least 60 minutes.[10] This critical step prevents atmospheric moisture from condensing on the cold powder or in the solvent, which could compromise the compound's integrity and the final concentration.[10]

Step 2: Molarity Calculation The fundamental equation for calculating the required mass of the solute is:

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) [2]

For practicality, it is often easier to work with milligrams (mg), micromoles (µM), and milliliters (mL). The rearranged formula is:

Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:

-

Mass (mg) = 10 mM × 1 mL × 300.26 g/mol / 1000

-

Mass (mg) = 3.0026 mg

The following table provides pre-calculated masses for common stock concentrations.

| Desired Stock Concentration | Volume of DMSO | Required Mass of 4'-Hydroxywogonin (MW = 300.26 g/mol ) |

| 10 mM | 1 mL | 3.00 mg |

| 20 mM | 1 mL | 6.01 mg |

| 50 mM | 1 mL | 15.01 mg |

| 10 mM | 5 mL | 15.01 mg |

Step 3: Weighing 4'-Hydroxywogonin In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of the yellow 4'-Hydroxywogonin powder using an analytical balance. Tare a sterile microcentrifuge tube or vial before adding the powder to ensure an accurate measurement. Handle the powder with care to avoid inhalation or skin contact.

Step 4: Dissolution in DMSO

-

Add the appropriate volume of anhydrous DMSO to the tube containing the pre-weighed 4'-Hydroxywogonin.

-

Securely cap the tube.

-

Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed.[10][11] However, avoid excessive heating, which could degrade the compound.

Self-Validating Systems: Quality Control, Storage, and Handling

A well-prepared stock solution is only as reliable as its storage and handling. The following measures constitute a self-validating system to ensure the long-term integrity of your 4'-Hydroxywogonin stock.

Quality Control

-

Visual Inspection: The final solution should be a clear, yellow solution, free of any precipitate or undissolved particles.

-

Concentration Verification (Optional): For applications requiring stringent concentration accuracy, the stock solution's concentration can be verified using UV-Vis spectroscopy by measuring its absorbance at its λmax and applying the Beer-Lambert law (requires a known extinction coefficient).

Aliquoting and Storage

The principle of "aliquot and avoid" is central to maintaining stock solution integrity. Repeated freeze-thaw cycles can lead to compound degradation and precipitation, especially as moisture inevitably gets introduced.[10][11][12]

-

Aliquot: Dispense the stock solution into smaller, single-use volumes in sterile, tightly sealed vials (amber glass is preferred to protect from light). The aliquot volume should correspond to the amount typically needed for one or two experiments.

-

Labeling: Clearly and durably label each aliquot with:

-

Compound Name: 4'-Hydroxywogonin

-

Concentration

-

Solvent (DMSO)

-

Date of Preparation

-

Your Initials

-

-

Storage:

Caption: Aliquoting strategy to preserve stock solution integrity.

Preparing Working Solutions

When preparing working solutions for cell culture or other aqueous-based assays, it is crucial to perform a stepwise dilution.[12] Rapidly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution due to the drastic change in solvent polarity.

Recommended Dilution Procedure:

-

Retrieve a single aliquot from the freezer and allow it to thaw completely and equilibrate to room temperature.

-

Briefly vortex the thawed aliquot.

-

Perform an intermediate dilution in your cell culture medium or buffer. For example, dilute the 10 mM stock 1:100 to create a 100 µM intermediate solution.

-

Use this intermediate solution to make your final working concentrations.

-

Crucially, ensure the final concentration of DMSO in your assay is non-toxic to your cells, typically below 0.5%.[12] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Precipitation after preparation | - Solubility limit exceeded.- Insufficient mixing.- Low-quality or hydrated DMSO. | - Gently warm and vortex/sonicate the solution.[10]- If precipitate persists, prepare a new, lower-concentration stock.- Use fresh, anhydrous DMSO. |

| Precipitation upon dilution in aqueous media | - Rapid change in solvent polarity. | - Perform a stepwise (serial) dilution.[12]- Ensure the working solution is well-mixed after adding the compound. |

| Inconsistent experimental results | - Stock solution degradation from freeze-thaw cycles.- Inaccurate initial weighing or pipetting.- Stock solution is too old. | - Use fresh single-use aliquots for each experiment.- Re-calibrate balance and pipettes.- Prepare a fresh stock solution. If a stock has been at -20°C for over a month, its efficacy should be re-evaluated.[12] |

Safety and Handling Precautions

-

4'-Hydroxywogonin: While comprehensive toxicity data is limited, handle it as a potentially hazardous compound. Avoid inhalation of the powder and skin contact.

-

DMSO: DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin.[5] Always wear nitrile gloves and work in a well-ventilated area. If skin contact occurs, wash the area thoroughly with water.

By adhering to this in-depth technical guide, researchers can confidently prepare 4'-Hydroxywogonin stock solutions that are accurate, stable, and reliable, thereby enhancing the integrity and reproducibility of their scientific investigations.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5322078, 4'-Hydroxywogonin. Retrieved from [Link]

-

Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. Retrieved from [Link]

-

Lin, C. Z., et al. (2025). 4'-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis. Journal of Dental Sciences. Retrieved from [Link]

-

Push Bio-technology. (n.d.). 4'-Hydroxywogonin. Retrieved from [Link]

-

Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

-

Chen, Y. C., et al. (2025). 4′-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis. Journal of Dental Sciences. Retrieved from [Link]

Sources

- 1. 4'-Hydroxywogonin | CAS:57096-02-3 | Manufacturer ChemFaces [chemfaces.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4'-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4'-Hydroxywogonin | Anti-inflammatory | TAK1 inhibitor | TargetMol [targetmol.com]

- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 4'-Hydroxywogonin | C16H12O6 | CID 5322078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Natural Product Description|4'-Hydroxywogonin [sinophytochem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ziath.com [ziath.com]

- 12. medchemexpress.cn [medchemexpress.cn]

An In-Depth Technical Guide to Assessing 4'-Hydroxywogonin's Impact on Cell Viability Using the MTT Assay

This guide provides a comprehensive, field-proven protocol for evaluating the cytotoxic and cytostatic effects of 4'-Hydroxywogonin on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay. Beyond a mere recitation of steps, this document delves into the causal logic behind experimental choices, ensuring a robust and self-validating methodology.

Introduction to 4'-Hydroxywogonin: A Flavonoid with Therapeutic Potential

4'-Hydroxywogonin is a naturally occurring flavonoid found in plants such as Scutellaria baicalensis.[1] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory and anticancer properties.[2][3] Mechanistic studies have revealed that 4'-Hydroxywogonin can inhibit cancer cell proliferation, migration, and invasion, as well as induce apoptosis (programmed cell death).[1][2][4] Its mode of action often involves the modulation of key cellular signaling pathways. For instance, in oral squamous cell carcinoma (OSCC), it has been shown to target the Gas6/Axl signaling axis, leading to the suppression of PI3K/AKT signaling.[1][4][5] Furthermore, it has demonstrated anti-angiogenic effects in colorectal cancer by disrupting the PI3K/AKT pathway.[6]

Given its therapeutic potential, accurately quantifying the effect of 4'-Hydroxywogonin on cancer cell viability is a critical step in preclinical drug development. The MTT assay is a widely adopted method for this purpose.

The MTT Assay: Principles and Critical Considerations for Flavonoids

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[7] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living, metabolically active cells.[7]

However, a crucial consideration when working with flavonoids like 4'-Hydroxywogonin is their inherent reducing potential. Some flavonoids can directly reduce MTT to formazan in a cell-free system, leading to a false-positive signal and an overestimation of cell viability.[8][9][10] Therefore, it is imperative to include appropriate controls to account for this potential interference.

Experimental Workflow for 4'-Hydroxywogonin MTT Assay

The following diagram outlines the key steps in the MTT assay for assessing the effects of 4'-Hydroxywogonin.

Caption: A flowchart of the MTT assay workflow for 4'-Hydroxywogonin.

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format. All manipulations should be performed under sterile conditions in a laminar flow hood.

Materials and Reagents

| Reagent/Material | Specifications |

| 4'-Hydroxywogonin | High purity (>98%) |

| Dimethyl sulfoxide (DMSO) | Cell culture grade |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | Powder |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |

| Cell Culture Medium | Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) |

| Fetal Bovine Serum (FBS) | Heat-inactivated |

| Penicillin-Streptomycin | 100x solution |

| Trypsin-EDTA | 0.25% |

| 96-well flat-bottom cell culture plates | Sterile |

| Multichannel pipette | |

| Microplate reader | Capable of reading absorbance at 570 nm |

Preparation of Solutions

-

4'-Hydroxywogonin Stock Solution (e.g., 10 mM): Dissolve the required amount of 4'-Hydroxywogonin powder in DMSO. For example, for a 10 mM stock solution of 4'-Hydroxywogonin (M.W. = 284.26 g/mol ), dissolve 2.84 mg in 1 mL of DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[10] Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Store in the dark at 4°C for short-term use or at -20°C for long-term storage.

-

Solubilization Solution (e.g., DMSO): DMSO is commonly used to dissolve the formazan crystals.[11]

Experimental Procedure

-

Cell Seeding:

-

Culture the selected cancer cell line (e.g., OECM1, SAS, or SW620) in complete medium (containing FBS and antibiotics) at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells in the logarithmic growth phase using trypsin-EDTA.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium per well in a 96-well plate.

-

Expert Insight: The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase at the time of drug treatment and that the absorbance values are within the linear range of the microplate reader.

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

-

-

Drug Treatment:

-

Prepare serial dilutions of 4'-Hydroxywogonin from the stock solution in a serum-free or low-serum medium. The final concentrations should span a range that is expected to capture the IC₅₀ value (e.g., 1, 5, 10, 25, 50, 100 µM).[12]

-

Crucially, prepare a vehicle control (DMSO) at the same final concentration as in the highest 4'-Hydroxywogonin treatment.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 4'-Hydroxywogonin or the vehicle control.

-

Include wells with untreated cells (medium only) as a negative control.

-

Self-Validation Check: To account for the potential direct reduction of MTT by 4'-Hydroxywogonin, set up parallel wells without cells. Add the same concentrations of 4'-Hydroxywogonin to these wells. These will serve as a background control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including the cell-free control wells).[13]

-

Incubate the plate for 4 hours at 37°C in the dark.[13] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[13]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis and Interpretation

-

Background Subtraction: For each concentration of 4'-Hydroxywogonin, subtract the average absorbance of the cell-free wells from the average absorbance of the corresponding wells with cells. This corrects for any direct reduction of MTT by the compound.

-

Calculation of Cell Viability:

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Background) / (Absorbance of Vehicle Control - Background)] x 100

-

-

Determination of IC₅₀:

-

Plot the percentage of cell viability against the logarithm of the 4'-Hydroxywogonin concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the drug that inhibits cell viability by 50%.

-

Data Presentation Table

| 4'-Hydroxywogonin (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Cell Viability |

| 0 (Vehicle Control) | e.g., 1.25 | e.g., 1.25 | 100 |

| 1 | e.g., 1.18 | e.g., 1.18 | e.g., 94.4 |

| 5 | e.g., 1.05 | e.g., 1.05 | e.g., 84.0 |

| 10 | e.g., 0.88 | e.g., 0.88 | e.g., 70.4 |

| 25 | e.g., 0.63 | e.g., 0.63 | e.g., 50.4 |

| 50 | e.g., 0.45 | e.g., 0.45 | e.g., 36.0 |

| 100 | e.g., 0.28 | e.g., 0.28 | e.g., 22.4 |

Mechanistic Insights: 4'-Hydroxywogonin's Effect on Signaling Pathways

The observed decrease in cell viability upon treatment with 4'-Hydroxywogonin can be attributed to its impact on critical cellular signaling pathways.

Caption: 4'-Hydroxywogonin inhibits the Gas6/Axl and PI3K/AKT signaling pathways.

This inhibition leads to a downstream cascade of events, including decreased cell proliferation, migration, and invasion, as well as the induction of apoptosis.[1][4][5][14]

Troubleshooting

| Issue | Possible Cause | Solution |

| High background in cell-free wells | Direct reduction of MTT by 4'-Hydroxywogonin. | This is expected for some flavonoids. Ensure proper background subtraction. Consider a complementary assay like SRB.[8] |

| Low absorbance values | Insufficient cell number or low metabolic activity. | Optimize cell seeding density. Ensure cells are healthy and in the log phase. |

| Inconsistent results between replicates | Pipetting errors, uneven cell seeding, or edge effects. | Use a multichannel pipette for consistency. Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. |

| Formazan crystals not fully dissolved | Insufficient solubilization time or volume. | Increase the volume of the solubilizing agent and the shaking time. |

Conclusion

The MTT assay is a powerful tool for assessing the cytotoxic effects of 4'-Hydroxywogonin. However, its application to flavonoids requires a rigorous and well-controlled experimental design to mitigate the potential for artifacts. By incorporating the self-validating steps outlined in this guide, researchers can generate reliable and reproducible data, paving the way for further investigation into the therapeutic potential of this promising natural compound.

References

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). National Institutes of Health. Available at: [Link]

-

4′-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis. (2025). ResearchGate. Available at: [Link]

-

4'-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis. (2025). PubMed. Available at: [Link]

-

4'-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis. (2025). National Institutes of Health. Available at: [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Available at: [Link]

-

Optimization and application of MTT assay in determining density of suspension cells. (n.d.). ResearchGate. Available at: [Link]

-

4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. (2017). National Institutes of Health. Available at: [Link]

-

Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. (2021). Journal of Pharmaceutical Research International. Available at: [Link]

-

An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. (2010). ACS Publications. Available at: [Link]

-

4 0 -Hydroxywogonin suppresses OSCC cell proliferation, migration, and... (n.d.). ResearchGate. Available at: [Link]

-

MTT Analysis Protocol. (n.d.). Creative Bioarray. Available at: [Link]

-

4 0 -Hydroxywogonin suppresses OSCC cell proliferation and migration... (n.d.). ResearchGate. Available at: [Link]

-

Reduction of MTT by flavonoids in the absence of cells. (2005). ResearchGate. Available at: [Link]

-

The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. (2014). National Institutes of Health. Available at: [Link]

-

4 0 -Hydroxywogonin suppresses EMT to inhibit OSCC cell migration and... (n.d.). ResearchGate. Available at: [Link]

-

4'-hydroxywogonin inhibits colorectal cancer angiogenesis by disrupting PI3K/AKT signaling. (2018). PubMed. Available at: [Link]

-

4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. (2017). PubMed. Available at: [Link]

Sources

- 1. 4'-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4′-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4'-hydroxywogonin inhibits colorectal cancer angiogenesis by disrupting PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. journaljpri.com [journaljpri.com]

- 9. researchgate.net [researchgate.net]

- 10. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: Quantifying 4'-Hydroxywogonin-Induced Apoptosis via Annexin V/PI Flow Cytometry

Foreword: The Imperative of Apoptosis Analysis in Oncology Drug Discovery

The targeted induction of apoptosis—programmed cell death—remains a cornerstone of modern cancer therapy. Identifying and validating novel compounds that can selectively trigger this pathway in malignant cells is a critical objective for researchers in oncology and drug development. 4'-Hydroxywogonin, a flavonoid derived from Scutellaria baicalensis, has emerged as a compound of significant interest, demonstrating potent anti-proliferative and pro-apoptotic activity across various cancer cell lines.[1][2]

This guide serves as an in-depth technical resource for the robust quantification of apoptosis induced by 4'-Hydroxywogonin. We will move beyond a simple recitation of steps to provide the causal logic behind the experimental design, from the molecular underpinnings of the assay to a self-validating data analysis workflow. The methodology detailed herein employs the gold-standard Annexin V and Propidium Iodide (PI) dual-staining assay, analyzed by flow cytometry, to ensure accuracy, reproducibility, and clarity of results.

Section 1: The Scientific Foundation

The Molecular Choreography of Apoptosis

Apoptosis is a meticulously regulated process of cellular self-dismantling, essential for tissue homeostasis and the elimination of damaged or cancerous cells.[3] It is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the activation of a family of cysteine proteases known as caspases.[4][5] Caspases are the primary executioners of the apoptotic program, cleaving hundreds of cellular proteins to orchestrate the cell's demise in a clean and controlled manner, thereby avoiding an inflammatory response.[6][7]

A critical and early event in this cascade is the disruption of plasma membrane asymmetry.[8] In healthy, viable cells, phospholipids are asymmetrically distributed across the lipid bilayer. Phosphatidylserine (PS) is actively maintained on the inner, cytosolic leaflet.[9] During the initial phases of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane, where it acts as an "eat me" signal for phagocytic cells.[8][10] This externalization of PS is a reliable hallmark of early-stage apoptosis and occurs while the membrane itself remains physically intact.

The Annexin V/PI Assay: A Dual-Stain System for Cell Fate

The flow cytometry assay detailed in this guide leverages this key apoptotic event by using two distinct fluorescent probes:

-

Annexin V: This is a 35 kDa human protein that has a high, specific affinity for phosphatidylserine (PS) in the presence of calcium ions (Ca²+).[9][11] When conjugated to a fluorochrome (e.g., FITC, APC), Annexin V serves as a sensitive probe for cells in the early stages of apoptosis by binding to the newly exposed PS on the cell's exterior.[10][12]

-

Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA.[13] Crucially, it is membrane-impermeant and is actively excluded from viable cells and early apoptotic cells that have intact plasma membranes.[10][14] PI can only enter a cell and bind to its DNA when the integrity of the plasma membrane has been compromised, a characteristic of late-stage apoptosis and necrosis.[15]

The combined use of these two probes allows for the differentiation of a cell population into four distinct states, providing a detailed snapshot of cellular health and the progression of cell death.

| Quadrant (Annexin V vs. PI) | Staining Status | Cell Population | Interpretation |

| Lower-Left (Q3) | Annexin V (-) / PI (-) | Viable Cells | Healthy cells with an intact plasma membrane and no PS exposure. |

| Lower-Right (Q4) | Annexin V (+) / PI (-) | Early Apoptotic Cells | Cells in the initial stages of apoptosis with exposed PS but an intact membrane. |

| Upper-Right (Q2) | Annexin V (+) / PI (+) | Late Apoptotic/Necrotic Cells | Cells in the final stages of apoptosis or necrosis with exposed PS and a compromised membrane. |

| Upper-Left (Q1) | Annexin V (-) / PI (+) | Necrotic Cells | Primarily necrotic cells with a ruptured membrane, allowing PI entry without the preceding, ordered PS translocation of apoptosis. |

4'-Hydroxywogonin's Pro-Apoptotic Mechanism of Action

Understanding the mechanism of 4'-Hydroxywogonin is crucial as it informs our expectation of the experimental outcome. Research has shown that this flavonoid induces apoptosis in cancer cells through multiple coordinated actions:

-

Signaling Pathway Inhibition: It downregulates the Gas6/Axl signaling axis, which subsequently suppresses the pro-survival PI3K/AKT pathway.[1][16][17]

-

Regulation of Bcl-2 Family Proteins: It decreases the expression of the anti-apoptotic protein Bcl-2.[2] The Bcl-2 family are critical regulators of the intrinsic apoptotic pathway, governing the integrity of the mitochondrial outer membrane.[3][18][19]

-

Caspase Activation: It promotes the activation of executioner caspases, such as caspase-3, which is confirmed by the detection of its cleaved, active form.[2][17]

This multi-pronged attack on key cellular survival pathways culminates in the activation of the apoptotic cascade, which we can then precisely measure.

Section 2: Experimental Design & Protocol

A successful experiment is built upon careful planning and the inclusion of a complete set of controls. This ensures that the observed results are directly attributable to the action of 4'-Hydroxywogonin.

Critical Pre-Experiment Considerations

-

Cell Line Selection: Choose a cell line known to be sensitive to 4'-Hydroxywogonin or relevant to your research focus. Examples from literature include oral squamous cell carcinoma (e.g., OECM1, SAS) and acute lymphoblastic leukemia (e.g., SUP-B15, Jurkat) cell lines.[1][2]

-

Dose-Response and Time-Course: It is imperative to determine the optimal treatment conditions.

-

Dose-Response: Test a range of 4'-Hydroxywogonin concentrations (e.g., 10 µM to 80 µM) for a fixed time (e.g., 24 hours) to determine the IC50 and identify concentrations that induce apoptosis without causing overwhelming necrosis.[17][20]

-

Time-Course: Using an effective concentration, assess apoptosis at multiple time points (e.g., 6, 12, 24, 48 hours) to capture the transition from early to late apoptosis.

-

-

Essential Controls (Run with every experiment):

-

Unstained Cells: To set baseline fluorescence and photodetector voltages on the flow cytometer.

-

Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the treated samples. This is your negative/baseline control.

-

Annexin V-FITC Only: To perform fluorescence compensation for the FITC signal spilling into the PI detector.

-